molecular formula C12H8N4O2 B3073989 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid CAS No. 1018588-63-0

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid

Cat. No. B3073989
CAS RN: 1018588-63-0
M. Wt: 240.22 g/mol
InChI Key: AVOZPRBTNZHCSU-UHFFFAOYSA-N
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Description

The compound “4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are bicyclic heterocycles formed by the fusion of a triazole ring with a pyrimidine ring . They are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines can be achieved through various methods. One such method involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HRMS . The presence of characteristic peaks in these spectra can confirm the successful synthesis of the compound .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For instance, they can undergo a thermal retro Diels–Alder (RDA) reaction . Additionally, reactions of thiouracil and hydrozonoyl chlorides can give regioselectively [1,2,4]triazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, melting points can be determined using an electrothermal apparatus . Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR can provide information about the chemical properties of the compound .

Scientific Research Applications

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid has been extensively studied for its potential applications in medicine and biochemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, this compound has been studied for its potential as an inhibitor of certain enzymes, as a modulator of cell signaling pathways, and as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. In addition, this compound is water-soluble, making it suitable for use in aqueous solutions. However, this compound is not very soluble in organic solvents and therefore may not be suitable for use in certain experiments.

Future Directions

The potential applications of 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid are still being explored. Future research may focus on the development of more potent and selective inhibitors of certain enzymes, the elucidation of the mechanism of action of this compound, and the exploration of its potential therapeutic applications. In addition, further research may focus on the development of novel synthetic methods for the preparation of this compound, the exploration of its potential applications in drug delivery systems, and the investigation of its pharmacokinetic properties.

Safety and Hazards

While specific safety and hazard information for “4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid” is not available, general precautions should be taken while handling similar compounds. This includes avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11(18)9-4-2-8(3-5-9)10-14-15-12-13-6-1-7-16(10)12/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOZPRBTNZHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018588-63-0
Record name 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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